(Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide
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Overview
Description
(Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide is a complex organic compound that features multiple functional groups, including furan, thiophene, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The key steps might include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the furan and thiophene rings via coupling reactions.
- Chlorination of the benzamide moiety.
- Final condensation to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield a furanone, while reduction of the carbonyl group would yield a hydroxyl derivative.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.
Industry
In industry, this compound could be used in the development of new polymers, coatings, or other materials with specialized properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if used as a drug, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide: Lacks the thiophene ring.
(Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-1-en-2-yl)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
The presence of multiple heterocyclic rings (furan, thiophene, and pyrazole) in the same molecule makes this compound unique. These rings can confer specific electronic, steric, and chemical properties that might be advantageous in various applications.
Properties
Molecular Formula |
C28H20Cl2N4O3S |
---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
2,4-dichloro-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H20Cl2N4O3S/c29-19-10-11-22(23(30)15-19)27(35)32-24(28(36)31-16-21-8-4-12-37-21)14-18-17-34(20-6-2-1-3-7-20)33-26(18)25-9-5-13-38-25/h1-15,17H,16H2,(H,31,36)(H,32,35)/b24-14- |
InChI Key |
GUUDNTVQILJANQ-OYKKKHCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C(/C(=O)NCC4=CC=CO4)\NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C(C(=O)NCC4=CC=CO4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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